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Abstract
NY-198 is a potent, synthetic difluorinated quinolone antibacterial agent with a broad spectrum

of activity against both Gram-positive and Gram-negative bacteria. Chemically identified as 1-

ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid

hydrochloride, NY-198 has demonstrated significant efficacy in both in vitro and in vivo studies.

Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV,

essential enzymes for DNA replication, transcription, and repair. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and antibacterial

properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for

NY-198, serving as a valuable resource for researchers and professionals in the field of

antibacterial drug development.

Chemical Structure and Properties
NY-198 is a member of the fluoroquinolone class of antibiotics, characterized by a 4-oxo-3-

quinolinecarboxylic acid core structure with fluorine substitutions.
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Chemical Name: 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-

quinolinecarboxylic acid hydrochloride[1][2]

Chemical Structure:

Caption: Chemical structure of NY-198.

Physicochemical Properties
Detailed experimental data for the physicochemical properties of NY-198 are not readily

available in the public domain. However, based on the properties of the structurally similar

fluoroquinolone, lomefloxacin, the following can be inferred. Lomefloxacin is also a difluorinated

quinolone with a piperazine moiety.

Property Value (Lomefloxacin) Reference

Molecular Formula C₁₇H₁₉F₂N₃O₃ [3]

Molecular Weight 351.35 g/mol [3]

pKa 5.6 and 9.3

Solubility High [4]

LogP -0.8 [3]

Note: These values are for lomefloxacin and are provided as an estimate for the general

physicochemical profile of a similar difluororinated quinolone.

Antibacterial Properties
NY-198 exhibits a broad spectrum of antibacterial activity, with potent action against a range of

Gram-positive and Gram-negative pathogens.

Spectrum of Activity
NY-198 is active against a variety of clinically relevant bacteria. Notably, it has demonstrated

greater activity than norfloxacin against Pseudomonas maltophilia and Acinetobacter

calcoaceticus.[1] It also shows activity against anaerobic microorganisms.[1]
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Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC ranges of NY-198 against several bacterial species

isolated from clinical settings.

Organism MIC Range (µg/mL) Reference

Staphylococcus aureus 0.8 - 6.3 [5]

Enterococcus spp. 3.2 - 6.3 [5]

Escherichia coli < 1.6 [5]

Klebsiella pneumoniae < 0.8 [5]

Pseudomonas aeruginosa ~6.3 [5]

NY-198 demonstrates bactericidal activity at or slightly above its MIC.[1] Importantly, cross-

resistance has not been observed between NY-198 and other classes of antibiotics such as

methicillin, gentamicin, and ampicillin.[1]

Mechanism of Action
As a member of the quinolone family of antibiotics, NY-198 targets bacterial type II

topoisomerases, specifically DNA gyrase and topoisomerase IV.[6] These enzymes are crucial

for managing DNA topology during replication, transcription, and repair.
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Caption: Mechanism of action of NY-198.

By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand

breaks created by the enzymes, leading to an accumulation of these cleavable complexes.[7]

This disruption of DNA processing ultimately results in the inhibition of essential cellular

functions and leads to bacterial cell death.[7]

Pharmacokinetics
Studies in animal models have provided insights into the pharmacokinetic profile of NY-198.

In vivo Efficacy: In systemic infections in mice, orally administered NY-198 was found to be

twice as active as ofloxacin and two to four times more active than norfloxacin.[1]

Tissue Penetration: In a study on patients, a 200mg oral dose of NY-198 resulted in a mean

peak concentration of 7.59 µg/mL in bile and 1.74 µg/mL in serum three hours after

administration, indicating good penetration into the biliary system.[5]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) - Agar Dilution Method
This protocol is a standard method for determining the MIC of an antibacterial agent against

various bacterial isolates.

1. Preparation of Media:

Prepare Mueller-Hinton II agar according to the manufacturer's instructions.
Sterilize by autoclaving and cool to 48-50°C in a water bath.

2. Preparation of Antibiotic Plates:

Prepare a stock solution of NY-198 in a suitable solvent and dilute to the desired starting
concentration.
Perform serial twofold dilutions of the NY-198 solution.
Add a defined volume of each antibiotic dilution to molten agar to achieve the final desired
concentrations in the agar plates.
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Pour the agar-antibiotic mixture into sterile Petri dishes and allow to solidify.
Prepare a control plate containing no antibiotic.

3. Inoculum Preparation:

From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland
standard (approximately 1.5 x 10⁸ CFU/mL).
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁴ CFU per
spot on the agar plate.

4. Inoculation:

Using a multipoint inoculator, spot a standardized volume of the diluted bacterial suspension
onto the surface of the antibiotic-containing and control agar plates.

5. Incubation:

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

6. Interpretation of Results:

The MIC is the lowest concentration of NY-198 that completely inhibits the visible growth of
the test organism.
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start -> prep_media; start -> prep_antibiotic; prep_media ->

add_to_agar; prep_antibiotic -> add_to_agar; add_to_agar ->

pour_plates; start -> prep_inoculum; pour_plates -> inoculate;

prep_inoculum -> inoculate; inoculate -> incubate; incubate ->

read_results; read_results -> end; }

Caption: Workflow for MIC determination.

In Vivo Efficacy - Mouse Systemic Infection Model
This protocol describes a general method for evaluating the efficacy of an antibacterial agent in

a systemic infection model in mice.

1. Animals:

Use specific pathogen-free mice (e.g., BALB/c or ICR strain), typically 4-5 weeks old.

2. Bacterial Challenge:

Prepare a standardized inoculum of the test pathogen (e.g., Staphylococcus aureus or
Escherichia coli) in a suitable medium, often containing 5% mucin to enhance virulence.
Inject the bacterial suspension intraperitoneally into the mice. The inoculum size should be
predetermined to cause a lethal infection in untreated control animals within a specified
timeframe (e.g., 24-48 hours).

3. Drug Administration:

Prepare solutions or suspensions of NY-198 at various concentrations.
Administer the drug to different groups of infected mice at specified time points post-infection
(e.g., 1 and 6 hours). Administration is typically via the oral or subcutaneous route.
Include a control group that receives the vehicle only.

4. Observation and Endpoint:

Observe the mice for a set period (e.g., 7 days) and record the number of survivors in each
group.

5. Data Analysis:
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Calculate the 50% effective dose (ED₅₀), which is the dose of the drug that protects 50% of
the infected mice from death. This is often determined using the probit method.
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start [label="Start", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; infect_mice [label="Induce Systemic

Infection\nin Mice (i.p.)"]; group_mice [label="Divide into

Treatment\nand Control Groups"]; administer_drug [label="Administer

NY-198\n(e.g., p.o. or s.c.)"]; administer_vehicle [label="Administer

Vehicle\n(Control)"]; observe [label="Observe for 7 Days\nand Record

Survival"]; calculate_ed50 [label="Calculate ED50"]; end [label="End",

shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> infect_mice; infect_mice -> group_mice; group_mice ->

administer_drug; group_mice -> administer_vehicle; administer_drug ->

observe; administer_vehicle -> observe; observe -> calculate_ed50;

calculate_ed50 -> end; }

Caption: Workflow for in vivo efficacy testing.

Conclusion
NY-198 is a promising difluorinated quinolone with a potent and broad spectrum of antibacterial

activity. Its efficacy in preclinical models, coupled with a favorable pharmacokinetic profile,

suggests its potential as a therapeutic agent for various bacterial infections. Further research

and clinical development are warranted to fully elucidate its therapeutic utility and safety profile

in humans. This technical guide provides a foundational resource for scientists and researchers

engaged in the discovery and development of new antibacterial agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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